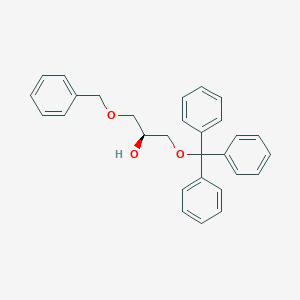![molecular formula C13H14O2 B1625459 Spiro[cromano-2,1'-ciclopentano]-4-ona CAS No. 62756-19-8](/img/structure/B1625459.png)
Spiro[cromano-2,1'-ciclopentano]-4-ona
Descripción general
Descripción
Spiro[chroman-2,1’-cyclopentan]-4-one is a spirocyclic compound characterized by a unique structure where a chroman ring is fused to a cyclopentane ring through a single spiro carbon atom. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and structural complexity.
Aplicaciones Científicas De Investigación
Spiro[chroman-2,1’-cyclopentan]-4-one has numerous applications in scientific research, including:
Mecanismo De Acción
Target of Action
Spiro[chroman-2,1’-cyclopentan]-4-one is a complex organic compound with unique 3D properties Spiro compounds are known to be present in several natural products and have been noted for their various biological activities .
Mode of Action
It’s worth noting that spiro compounds are often involved in interactions with biological targets due to their unique 3d properties
Biochemical Pathways
Spiro compounds are known to be involved in a variety of biochemical reactions due to their unique structural properties
Result of Action
It’s known that spiro compounds can exhibit various biological activities . For instance, some spiro diterpenoids have shown potent cytotoxicity against certain cancer cell lines
Análisis Bioquímico
Biochemical Properties
Spiro[chroman-2,1’-cyclopentan]-4-one plays a significant role in biochemical reactions, particularly in the inhibition of microtubule assembly. This compound interacts with enzymes such as tubulin, a protein that is crucial for the formation of microtubules. The interaction between Spiro[chroman-2,1’-cyclopentan]-4-one and tubulin results in the inhibition of microtubule polymerization, which can affect cell division and other cellular processes .
Cellular Effects
The effects of Spiro[chroman-2,1’-cyclopentan]-4-one on various cell types and cellular processes are profound. This compound influences cell function by disrupting microtubule dynamics, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of microtubule assembly by Spiro[chroman-2,1’-cyclopentan]-4-one can result in cell cycle arrest, apoptosis, and changes in metabolic activity .
Molecular Mechanism
At the molecular level, Spiro[chroman-2,1’-cyclopentan]-4-one exerts its effects through direct binding interactions with tubulin. This binding inhibits the polymerization of tubulin into microtubules, thereby disrupting the structural integrity of the cytoskeleton. Additionally, Spiro[chroman-2,1’-cyclopentan]-4-one may influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cellular responses to microtubule disruption .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[chroman-2,1’-cyclopentan]-4-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Spiro[chroman-2,1’-cyclopentan]-4-one remains stable under certain conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of microtubule assembly and persistent alterations in cellular processes .
Dosage Effects in Animal Models
The effects of Spiro[chroman-2,1’-cyclopentan]-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit microtubule assembly. At higher doses, Spiro[chroman-2,1’-cyclopentan]-4-one can cause significant toxic effects, including tissue damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity .
Metabolic Pathways
Spiro[chroman-2,1’-cyclopentan]-4-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound can affect metabolic flux and alter metabolite levels by inhibiting key enzymes involved in cellular metabolism. For example, the inhibition of microtubule assembly by Spiro[chroman-2,1’-cyclopentan]-4-one can lead to changes in the activity of metabolic enzymes, resulting in altered energy production and utilization .
Transport and Distribution
Within cells and tissues, Spiro[chroman-2,1’-cyclopentan]-4-one is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments. The distribution of Spiro[chroman-2,1’-cyclopentan]-4-one can affect its efficacy and toxicity, as well as its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of Spiro[chroman-2,1’-cyclopentan]-4-one is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of Spiro[chroman-2,1’-cyclopentan]-4-one within the cell can influence its interactions with biomolecules and its overall biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chroman-2,1’-cyclopentan]-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-(2-hydroxyphenyl)cyclopentanone derivatives. This reaction can be catalyzed by acids or bases, depending on the desired stereochemistry and yield. For example, using orthophosphoric acid as a catalyst can facilitate the cyclization process .
Industrial Production Methods
Industrial production of spiro[chroman-2,1’-cyclopentan]-4-one may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[chroman-2,1’-cyclopentan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[chroman-2,1’-cyclopentan]-4-one oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol, forming spiro[chroman-2,1’-cyclopentan]-4-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Spiro[chroman-2,1’-cyclopentan]-4-one oxides.
Reduction: Spiro[chroman-2,1’-cyclopentan]-4-ol.
Substitution: Various substituted spiro[chroman-2,1’-cyclopentan]-4-one derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[cyclopropane-1,1’-indoles]
- Spirocyclic oxindoles
- Spiro[cyclohexane-1,1’-indoles]
Uniqueness
Spiro[chroman-2,1’-cyclopentan]-4-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as improved lipophilicity, aqueous solubility, and metabolic stability compared to its monocyclic counterparts . Additionally, its ability to access relatively underexplored chemical space makes it a valuable compound for drug discovery and material science .
Propiedades
IUPAC Name |
spiro[3H-chromene-2,1'-cyclopentane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-11-9-13(7-3-4-8-13)15-12-6-2-1-5-10(11)12/h1-2,5-6H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHMJHUCIOLELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499230 | |
| Record name | Spiro[1-benzopyran-2,1'-cyclopentan]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62756-19-8 | |
| Record name | Spiro[1-benzopyran-2,1'-cyclopentan]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



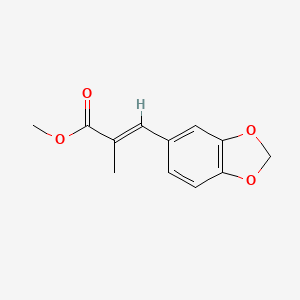
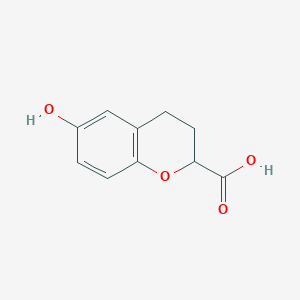

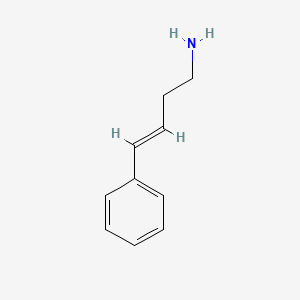
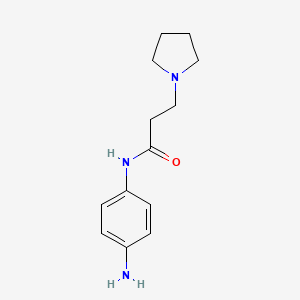
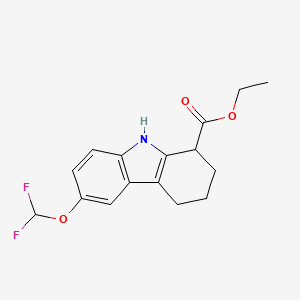
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-methoxyphenyl)amine](/img/structure/B1625391.png)
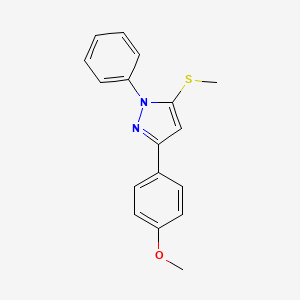
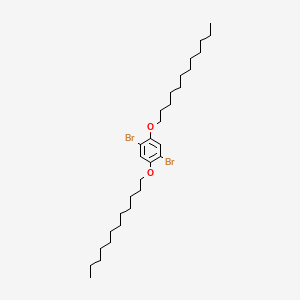
![5,5'-Diisopropyl-3,3'-dimethyl-1,1',4,4'-tetraoxo-1,1',4,4'-tetrahydro-[2,2'-binaphthalene]-6,6',7,7'-tetrayl tetraacetate](/img/structure/B1625395.png)
